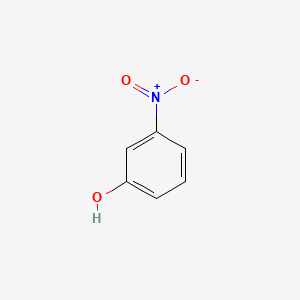

3-Nitrophenol

描述

M-nitrophenol is a colorless to pale yellow crystalline solid. Sinks in and mixes with water. (USCG, 1999)

Structure

3D Structure

属性

IUPAC Name |

3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZZCYNQPHTPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025765 | |

| Record name | 3-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrophenol is a colorless to pale yellow crystalline solid. Sinks in and mixes with water. (USCG, 1999), Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

381 °F at 70 mmHg (NTP, 1992), BP: 194 °C at 70 mm Hg | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in hot and dilute acids, in caustic solutions; insoluble in petroleum ether, 169.35 g/100 g in acetone at 0.2 °C; 1305.9 g/100 g in acetone at 84 °C; 116.9 g/100 g in alcohol at 1 °C; 1105.25 g/100 g in alcohol at 85 °C; 105.9 g/100 g in ether at 0.2 °C; 1065.8 g/100 g in acetone at 83 °C, Very soluble in ethanol, ether, and acetone, In water, 133,000 mg/L at 90 °C, In water, 13,550 mg/L at 25 °C | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.485 at 68 °F 1.2797 at 100 °C (Liquid) (USCG, 1999) - Denser than water; will sink, 1.485 at 20 °C/4 °C; 1.2797 at 100 °C/4 °C | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

70 mmHg at 381 °F (NTP, 1992), 0.1 [mmHg], 1.5X10-4 mm Hg at 25 °C /extrapolated from 0.09 mm Hg at 84 °C, 0.26 mm Hg at 96.1 °C/ | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from ether and dilute hydrochloric acid, Colorless to yellow crystals | |

CAS No. |

554-84-7 | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6P4T52V9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205 to 208 °F (NTP, 1992), 96.8 °C | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Nitrophenol (m-nitrophenol). It is intended to serve as a detailed resource for professionals in research, chemical synthesis, and drug development. The document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and includes visualizations of chemical processes and principles to facilitate understanding.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a hydroxyl group and a nitro group attached to a benzene (B151609) ring at positions 1 and 3, respectively.[1] This substitution pattern classifies it as the meta-isomer of nitrophenol.[2]

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | m-Nitrophenol, 3-Hydroxynitrobenzene, meta-Nitrophenol | [3][4][5] |

| CAS Number | 554-84-7 | [3][4][6] |

| Molecular Formula | C₆H₅NO₃ | [3][4][6] |

| Molecular Weight | 139.11 g/mol | [3][4][7] |

| SMILES | C1=CC(=CC(=C1)O)--INVALID-LINK--[O-] | [3] |

| InChI Key | RTZZCYNQPHTPPL-UHFFFAOYSA-N | [3][6] |

Physical Properties

This compound presents as a colorless to pale yellow crystalline solid.[2][4][8] It has a characteristic aromatic to sweetish odor.[8][9]

| Property | Value | Reference |

| Physical State | Crystalline Solid | [2][8] |

| Appearance | Colorless to pale yellow crystals | [4][8][9] |

| Melting Point | 95-98 °C | [4][6][10] |

| Boiling Point | 194 °C (at 70 or 93 hPa) | [4][5][6] |

| Density | 1.49 g/cm³ (at 20 °C) | [4][11] |

| Flash Point | >100 °C | [4][11] |

| Autoignition Temp. | 400 °C | |

| Vapor Pressure | 0.1 mm Hg | [12] |

Solubility

This compound is slightly soluble in cold water but its solubility increases in hot water.[9] It is highly soluble in various organic solvents.

| Solvent | Solubility | Reference |

| Water | 13.5 g/L (at 25 °C) | [4][5] |

| Ethanol | Soluble (700 g/L) | [5][13][14] |

| Ether | Soluble | [1][13][14] |

| Acetone | Soluble | [9][13][14] |

Chemical Properties

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing nitro (-NO₂) group and the activating hydroxyl (-OH) group.

Acidity

Like other phenols, this compound is a weak acid.[1][10] The presence of the electron-withdrawing nitro group increases its acidity compared to phenol (B47542) (pKa ≈ 10). However, it is less acidic than its ortho- and para-isomers.

| Property | Value | Reference |

| pKa | 8.28 - 8.36 (at 25 °C) | [3][4] |

| pH Indicator Range | pH 6.6 (Colorless) – 8.6 (Yellow/Orange) | [10] |

The lower acidity of this compound compared to 4-nitrophenol (B140041) (pKa ≈ 7.15) is due to the positioning of the nitro group.[15] In the 4-nitrophenoxide conjugate base, the negative charge on the oxygen can be delocalized onto the nitro group through resonance, which provides significant stabilization.[15] This stabilizing resonance structure is not possible for the meta-isomer, resulting in a less stable conjugate base and consequently, lower acidity.[15][16]

Reactivity

This compound is a key intermediate in various organic syntheses.[4][7]

-

Reduction: The nitro group can be readily reduced to an amino group to form 3-Aminophenol, a valuable precursor for dyes and pharmaceuticals.

-

Etherification: The phenolic hydroxyl group can undergo etherification reactions.[4]

-

Indicator: Due to its distinct color change in a specific pH range, it is used as an acid-base indicator.[4][10]

Spectral Properties

Spectral analysis is crucial for the identification and quantification of this compound.

| Technique | λmax | Notes | Reference |

| UV-Visible | ~275 nm, ~340 nm | The peak at 340 nm extends into the visible region, causing its yellow color. | [17][18] |

The presence of the nitro group extends the conjugated pi-electron system of the benzene ring, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to phenol.[17]

Experimental Protocols

Synthesis of this compound from 3-Nitroaniline (B104315)

A common laboratory synthesis involves the diazotization of 3-nitroaniline followed by hydrolysis of the resulting diazonium salt.[10][19]

Methodology:

-

Diazotization: 3-Nitroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath.[19]

-

A cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the 3-nitroaniline solution while maintaining the low temperature. This reaction forms the 3-nitrophenyldiazonium salt.[19]

-

Hydrolysis: The cold diazonium salt solution is then added gradually to boiling dilute sulfuric acid.[10][19] The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming this compound.

-

Isolation: Upon cooling, the crude this compound product solidifies or precipitates from the solution and can be collected by filtration.[10]

-

Purification: The crude product can be purified by recrystallization from solvents like water, chloroform, or ethanol.[10]

Catalytic Reduction to 3-Aminophenol

The reduction of this compound is a common reaction used to demonstrate catalytic activity, often monitored using UV-Vis spectroscopy.

Methodology:

-

Preparation: An aqueous solution of this compound is prepared. Its initial UV-Vis spectrum is recorded, showing a characteristic absorption peak.[20]

-

Initiation: A reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added to the solution. This results in the formation of the 3-nitrophenolate ion, causing a color change and a shift in the absorption peak.[20]

-

Catalysis: A catalyst, such as gold or palladium nanoparticles, is introduced into the mixture.[20][21]

-

Monitoring: The reaction progress is monitored by taking UV-Vis spectra at regular time intervals. The intensity of the 3-nitrophenolate peak decreases while a new peak corresponding to the product, 3-aminophenol, appears.[20][21]

-

Completion: The reaction is considered complete when the peak for the 3-nitrophenolate ion has completely disappeared.[20]

Toxicology and Safety

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[9][22] It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[9][23][24]

| Metric | Value | Organism | Reference |

| LD₅₀ (Oral) | 328 mg/kg | Rat | |

| LD₅₀ (Oral) | 930 - 1414 mg/kg | Rat, Mice | [19][25] |

Hazard Statements:

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[23][24]

-

Use in a well-ventilated area and avoid generating dust.[9][22]

-

Store in a tightly closed container in a dry place, below +30°C.[4][23]

Applications

This compound is a versatile chemical intermediate with several industrial applications.[26]

-

Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of certain dyes.[1][27]

-

Pharmaceuticals: Used in the synthesis of various drugs.[1][26][27]

-

Pesticides: An intermediate in the production of some pesticides and fungicides.[1][26]

-

Chemical Indicator: Employed as a pH indicator in laboratory settings.[1][4][19]

References

- 1. CAS 554-84-7: this compound | CymitQuimica [cymitquimica.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 554-84-7 [chemicalbook.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. scbt.com [scbt.com]

- 8. Table 4-5, Physical and Chemical Properties of this compound - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound CAS#: 554-84-7 [m.chemicalbook.com]

- 11. This compound, 100 g, CAS No. 554-84-7 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. labsolu.ca [labsolu.ca]

- 14. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 15. borbasgroup.com [borbasgroup.com]

- 16. chem.ualberta.ca [chem.ualberta.ca]

- 17. uv-visible light absorption spectrum of phenol this compound spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 18. Phenol, 3-nitro- [webbook.nist.gov]

- 19. This compound | 554-84-7 [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. carlroth.com [carlroth.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 25. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. atsdr.cdc.gov [atsdr.cdc.gov]

- 27. This compound in freshwater and marine water [waterquality.gov.au]

An In-depth Technical Guide to 3-Nitrophenol (CAS 554-84-7)

Abstract: This technical guide provides a comprehensive overview of 3-Nitrophenol (CAS: 554-84-7), a significant nitroaromatic compound. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis and purification protocols, key applications, analytical characterization methods, biological activity, and toxicological data of this compound. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to facilitate understanding.

Introduction

This compound, also known as m-Nitrophenol, is an aromatic organic compound with the chemical formula C₆H₅NO₃.[1] It is one of three isomers of nitrophenol. Structurally, it is a phenol (B47542) molecule where a nitro group (-NO₂) is substituted at the meta-position (carbon 3) of the benzene (B151609) ring relative to the hydroxyl group (-OH). It presents as a colorless to light yellow crystalline solid.[2][3] this compound serves as a crucial intermediate in the synthesis of a variety of chemicals, including dyes, pharmaceuticals, and pesticides.[4] In the context of drug development, it is a precursor for synthesizing pharmacologically active molecules, such as kinase inhibitors and Receptor for Advanced Glycation Endproducts (RAGE) inhibitors.[5][6] This guide provides in-depth technical information essential for its handling, application, and analysis in a research and development setting.

Physicochemical and Identification Data

Proper identification and understanding of the physicochemical properties of this compound are fundamental for its use in experimental settings. The following table summarizes its key identifiers and properties.

| Parameter | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | m-Nitrophenol, 3-Hydroxynitrobenzene | [1][2] |

| CAS Number | 554-84-7 | [7] |

| EC Number | 209-073-5 | [7] |

| Molecular Formula | C₆H₅NO₃ | [7] |

| Molecular Weight | 139.11 g/mol | [1][7] |

| InChI Key | RTZZCYNQPHTPPL-UHFFFAOYSA-N | [7][8] |

| SMILES | C1=CC(=CC(=C1)O)--INVALID-LINK--[O-] | [1] |

| Appearance | Colorless to light yellow crystalline solid | [2][3] |

| Melting Point | 95-98 °C | [7] |

| Boiling Point | 194 °C at 70-93 hPa | [3][7] |

| Density | 1.49 g/cm³ at 20 °C | [7] |

| Water Solubility | 13.5 g/L at 25 °C | [3][7] |

| pKa | 8.28 at 25 °C | [3] |

| Flash Point | >100 °C | [7] |

| Autoignition Temp. | 400 °C | [7] |

Synthesis and Purification

The most common and selective laboratory synthesis of this compound involves the diazotization of 3-nitroaniline (B104315) followed by hydrolysis. Direct nitration of phenol is generally avoided as it predominantly yields ortho- and para-isomers.

Experimental Protocol: Synthesis from 3-Nitroaniline

This protocol describes a standard laboratory procedure for synthesizing this compound.[3][9]

Materials:

-

3-Nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 3-nitroaniline in dilute sulfuric acid in a beaker. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion. The formation of the 3-nitrophenyldiazonium salt is observed.

-

-

Hydrolysis:

-

In a separate, larger flask, bring a volume of dilute sulfuric acid to a boil.

-

Gradually and carefully add the cold diazonium salt solution to the boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue boiling the solution for an additional 10-15 minutes to ensure complete hydrolysis of the diazonium salt to this compound.

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water to remove residual acid.

-

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Distilled Water or Chloroform

-

Heating source (e.g., hot plate)

-

Erlenmeyer flask

-

Filtration apparatus

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot solvent (e.g., water or chloroform) to the flask, just enough to dissolve the solid completely.[6]

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize the crystallization of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum over a desiccant like P₂O₅.[6]

Key Applications

This compound is a versatile chemical intermediate with applications across various fields.

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of more complex molecules. Notably, it is used in the preparation of 3-aminophenol, a common precursor in the pharmaceutical industry. It has also been utilized in the synthesis of kinase inhibitors targeting the epidermal growth factor receptor (EGFR) T790M mutation and in the development of RAGE inhibitors.[3][5][6]

-

pH Indicator: In analytical chemistry, a 0.3% solution of this compound in 50% alcohol can be used as a pH indicator. It is colorless at pH 6.8 and transitions to yellow at pH 8.6.[3]

-

Fungicide: It has been used as a fungicide, particularly for controlling mold and mildew on leather products.[10]

-

Dye Manufacturing: It serves as an intermediate in the production of certain azo dyes.[4]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of this compound.

Summary of Spectroscopic Data

| Technique | Data Source | Key Characteristics |

| ¹H NMR | SpectraBase[11] | Spectrum shows distinct signals for the aromatic protons, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. |

| ¹³C NMR | ChemicalBook | Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | NIST[12], ChemicalBook[13] | Electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 139. |

| Infrared (IR) Spectroscopy | NIST[12] | The spectrum exhibits characteristic absorption bands for O-H stretching (hydroxyl group), N-O stretching (nitro group), and C=C stretching (aromatic ring). |

| UV-Vis Spectroscopy | NIST[14] | Shows characteristic absorbance maxima related to the electronic transitions within the nitroaromatic system. |

Experimental Protocol: Analysis by HPLC

This protocol outlines a general method for determining the purity of this compound or quantifying it in a mixture.[15][16]

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer)

-

This compound standard and sample solutions

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common isocratic mobile phase is a mixture of buffer and an organic modifier like acetonitrile (e.g., 80:20 v/v aqueous buffer:acetonitrile).[16] Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 10-100 µg/mL).

-

Chromatographic Conditions:

-

Analysis: Inject a standard solution of known concentration to determine the retention time. Then, inject the sample solution. Purity can be assessed by the area percentage of the main peak.

Biological Activity and Mechanism of Action

Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1][17] As weak acids, they can diffuse across the inner mitochondrial membrane in their protonated form. In the alkaline matrix, they release a proton, disrupting the proton gradient that is essential for ATP synthesis by ATP synthase. The deprotonated nitrophenolate anion then diffuses back into the intermembrane space, where it can pick up another proton, continuing the cycle. This uncoupling leads to increased oxygen consumption without corresponding ATP production, dissipating the energy as heat.[1]

Microbial Degradation

In environmental microbiology, certain bacteria can degrade this compound. For instance, Pseudomonas putida B2 has been shown to metabolize it.[18] The degradation pathway involves the initial reduction of the nitro group. Anaerobic degradation proceeds by reducing the nitro group to a hydroxylamino group, which is then converted to other intermediates like 1,2,4-benzenetriol (B23740) before ring cleavage.[18][19] This biological process is critical for the bioremediation of sites contaminated with nitroaromatic compounds.

Toxicology and Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and poses a risk of serious damage to the eyes.[7][20]

| Parameter | Value / Information | Reference(s) |

| GHS Hazard Class | Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1 | [7] |

| Signal Word | Danger | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage. | [7][20] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][20] |

| LD₅₀ (Oral, Rat) | 328 mg/kg | [7] |

| Primary Health Effects | Can cause methemoglobinemia, leading to cyanosis (blue coloration of lips, ears).[2] Inhalation can irritate the respiratory system.[2] Prolonged exposure may lead to kidney and liver damage.[2] | |

| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Avoid all personal contact, including inhalation and skin/eye contact. | [21] |

| Storage | Store in a dry, tightly closed container in a cool, well-ventilated place. Recommended storage temperature: +5°C to +30°C.[3][20] | |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [20] |

Conclusion

This compound (CAS 554-84-7) is a compound of significant interest in chemical synthesis, analytics, and drug development. Its well-defined physicochemical properties and established synthesis routes make it a valuable building block. However, its biological activity, primarily as an uncoupler of oxidative phosphorylation, necessitates careful handling due to its associated toxicity. The information compiled in this guide, from synthesis protocols and analytical methods to safety data, provides a solid technical foundation for researchers and scientists working with this compound.

References

- 1. This compound | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound CAS#: 554-84-7 [m.chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 554-84-7 [chemicalbook.com]

- 7. This compound for synthesis 554-84-7 [sigmaaldrich.com]

- 8. Phenol, 3-nitro- (CAS 554-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. homework.study.com [homework.study.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Phenol, 3-nitro- [webbook.nist.gov]

- 13. This compound(554-84-7) MS spectrum [chemicalbook.com]

- 14. Phenol, 3-nitro- [webbook.nist.gov]

- 15. The determination of this compound and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Degradation of this compound by Pseudomonas putida B2 occurs via 1,2,4-benzenetriol | Semantic Scholar [semanticscholar.org]

- 19. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 20. merckmillipore.com [merckmillipore.com]

- 21. carlroth.com [carlroth.com]

Synthesis of 3-Nitrophenol from 3-Nitroaniline: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-nitrophenol from 3-nitroaniline (B104315). The primary synthetic route involves a two-step process: the diazotization of 3-nitroaniline to form an intermediate diazonium salt, followed by the hydrolysis of this salt to yield the final product. This document outlines the detailed reaction mechanism, experimental protocols, and purification methods, presenting quantitative data in a structured format for clarity. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The conversion of 3-nitroaniline to this compound is a classic and reliable method in organic chemistry. The process hinges on the transformation of a primary aromatic amine group (-NH₂) into a hydroxyl group (-OH) via a diazonium salt intermediate. This transformation is robust and generally provides good yields.[1][2]

Reaction Mechanism and Pathway

The synthesis proceeds in two distinct stages:

-

Diazotization: 3-nitroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (0–5 °C).[3] The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ.[3] The nitrous acid then reacts with the primary amino group of 3-nitroaniline to form a 3-nitrobenzenediazonium (B97059) salt.[1][2] Maintaining a low temperature is critical as diazonium salts are unstable at higher temperatures.

-

Hydrolysis: The intermediate 3-nitrobenzenediazonium salt is then subjected to hydrolysis. This is achieved by adding the cold diazonium salt solution to a boiling aqueous acid solution.[4] The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by a hydroxyl group (-OH) from the water, releasing nitrogen gas and forming this compound.[2]

Experimental Protocols

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Step 1: Diazotization of 3-Nitroaniline

-

In a 4-liter beaker, place 210 g (1.5 moles) of finely powdered 3-nitroaniline.

-

Prepare a cold acid solution by cautiously adding 330 mL of concentrated sulfuric acid to 450 mL of water, and cool the mixture.

-

Add the cold acid solution to the 3-nitroaniline with stirring, followed by approximately 800 g of crushed ice to create a homogeneous mixture.

-

Maintain the temperature of the mixture between 0–5 °C using an ice bath.

-

Prepare a solution of 105 g (1.52 moles) of sodium nitrite in 250 mL of water.

-

Add the sodium nitrite solution rapidly (over 8-10 minutes) to the bottom of the stirred aniline (B41778) mixture. Monitor the reaction with starch-iodide paper; the addition is complete when a permanent blue color is observed.

-

Continue stirring for an additional 5-10 minutes. Allow the mixture to settle for 5 minutes. A heavy crystalline precipitate of m-nitrobenzenediazonium sulfate will form.

-

Decant the supernatant liquid from the crystalline diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

In a separate 5-liter round-bottomed flask, prepare a boiling acid solution by adding 1 L of concentrated sulfuric acid to 750 mL of water. Heat this mixture to boiling (approximately 160 °C).

-

Add the decanted supernatant liquid from the diazotization step to the boiling acid solution using a separatory funnel at a rate that maintains vigorous boiling (this should take about 50 minutes).

-

Add the crystalline m-nitrobenzenediazonium sulfate in small portions to the vigorously boiling acid mixture. Control the rate of addition to prevent excessive foaming from the evolution of nitrogen gas.

-

After the addition is complete, continue boiling for a few more minutes.

-

Pour the hot reaction mixture into a large beaker set in running cold water and stir vigorously to promote the formation of a homogeneous crystal magma.

-

Once completely cold, filter the crude this compound using suction filtration.

-

Press the crystals thoroughly to remove excess liquid, and wash with several portions of ice-cold water (totaling about 450 mL).

-

Dry the product by spreading it on filter paper in a warm room. The crude product typically has a yellowish-brown appearance.

Data Presentation

Reagents and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles | Molar Ratio (Relative to 3-Nitroaniline) |

| 3-Nitroaniline | 138.12 | 210 g | 1.50 | 1.00 |

| Sodium Nitrite | 69.00 | 105 g | 1.52 | 1.01 |

| Sulfuric Acid (conc.) | 98.08 | 330 mL + 1000 mL | - | Excess |

| Water | 18.02 | 450 mL + 250 mL + 750 mL | - | Solvent |

Reaction Conditions and Yield

| Parameter | Value |

| Diazotization Temperature | 0–5 °C |

| Hydrolysis Temperature | ~160 °C (Boiling) |

| Crude Product Yield | 170–180 g |

| Theoretical Yield | 208.7 g |

| Percent Yield (Crude) | 81–86%[4] |

Experimental Workflow

Purification and Characterization

The crude this compound can be purified to a pale yellow solid. While recrystallization from hot hydrochloric acid is possible, it can be difficult on a large scale.[4] A preferred method for purification is vacuum distillation.

-

Distillation: The crude product (e.g., 200 g lots) can be distilled from a 500-mL Claisen flask.[4]

-

Boiling Point: 160–165 °C at 12 mm Hg pressure.[4]

-

Melting Point (Purified): 95–96 °C.[4]

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and will cause severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Oxidizing Agent: Sodium nitrite is a strong oxidizing agent. Avoid contact with combustible materials.

-

Temperature Control: The diazotization reaction is exothermic and requires strict temperature control. Runaway reactions can occur if the temperature rises above 10 °C.

-

Nitrogen Gas Evolution: The hydrolysis step involves the vigorous evolution of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed to avoid pressure buildup.

-

Handling Nitro Compounds: 3-Nitroaniline and this compound are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

References

An In-depth Technical Guide to 3-Nitrophenol: Molecular Structure and Weight

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides a detailed examination of the molecular structure and molecular weight of 3-Nitrophenol, a key intermediate in various synthetic processes. All quantitative data is presented in structured tables for ease of reference and comparison.

Molecular Formula and Weight

The molecular formula for this compound is C₆H₅NO₃.[1][2][3][4][5][6][7][8][9] The molecular weight is a critical parameter in experimental design and analysis, derived from the sum of the atomic weights of its constituent atoms. The table below summarizes the standard atomic weights of the elements present in this compound.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) |

| Carbon | C | 6 | 12.011[10][11][12] |

| Hydrogen | H | 5 | 1.008[13][14][15][16] |

| Nitrogen | N | 1 | 14.007[17][18][19][20] |

| Oxygen | O | 3 | 15.999[21][22][23][24][25] |

The calculated molecular weight of this compound, based on these atomic weights, is 139.11 g/mol .[3][5][6][7] This value is consistent with figures cited in various chemical databases and supplier specifications.[3][4][5][6][7]

Molecular Structure

The structural arrangement of atoms within a molecule dictates its chemical properties and reactivity. This compound consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) and a nitro group (-NO₂) at positions 1 and 3, respectively. This substitution pattern is also referred to as the meta position.

To visually represent this structure, a diagram has been generated using the Graphviz DOT language, adhering to the specified formatting requirements.

References

- 1. This compound | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound for synthesis 554-84-7 [sigmaaldrich.com]

- 4. Phenol, 3-nitro- [webbook.nist.gov]

- 5. This compound | 554-84-7 [chemicalbook.com]

- 6. This compound | CAS 554-84-7 [matrix-fine-chemicals.com]

- 7. This compound, 100 g, CAS No. 554-84-7 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. CAS 554-84-7: this compound | CymitQuimica [cymitquimica.com]

- 10. Atomic/Molar mass [westfield.ma.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. byjus.com [byjus.com]

- 13. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

- 15. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 16. Hydrogen - Wikipedia [en.wikipedia.org]

- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. Nitrogen - Wikipedia [en.wikipedia.org]

- 21. princeton.edu [princeton.edu]

- 22. Oxygen - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 25. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

A Comprehensive Technical Guide to the Solubility of 3-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 3-nitrophenol in water and various organic solvents. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and visual representations of key concepts and workflows to support research and development activities.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its handling, application, and formulation. A summary of its solubility in water and a range of organic solvents is presented below.

Solubility in Water

The solubility of this compound in water is temperature-dependent, increasing significantly with a rise in temperature.

| Temperature (°C) | Solubility (g/L) | Reference |

| 25 | 13.5 | [1][2] |

| 90 | 133 | [2][3] |

Solubility in Organic Solvents

This compound exhibits a wide range of solubility in organic solvents, largely dictated by the polarity of the solvent and its capacity for hydrogen bonding. It is generally very soluble in polar aprotic and polar protic solvents.

| Solvent | Classification | Solubility | Reference |

| Ethanol | Polar Protic | 700 g/L (20°C) | [1][4] |

| Acetone | Polar Aprotic | Very Soluble | [3][5][6] |

| Diethyl Ether | Polar Aprotic | Very Soluble | [3][5][6] |

| Benzene | Non-polar Aromatic | Soluble | [2] |

| Chloroform | Non-polar | Soluble | [7] |

| Petroleum Ether | Non-polar | Insoluble | [3] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for consistent and reproducible research. The following section outlines the well-established shake-flask method for determining the thermodynamic solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method is a classical technique for determining the equilibrium solubility of a solute in a solvent. The method involves saturating a solvent with the solute by agitation until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound (crystalline powder)

-

Solvents: High-purity water and selected organic solvents

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (UV-Vis Spectrophotometer or HPLC)

-

Detailed Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute no longer increases).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved particles from being transferred, it is recommended to filter the supernatant through a syringe filter into a clean vial. Accurately dilute the collected saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Concentration Measurement

-

Principle: this compound absorbs ultraviolet (UV) light due to its aromatic structure and nitro group. The amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a solution of known concentration across the UV spectrum.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

-

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector then quantifies the amount of the analyte.

-

Typical HPLC Conditions for this compound Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

-

Detection: UV detector set at the λmax of this compound.

-

Quantification: Similar to UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration. The concentration of the sample is then determined from this curve.

-

Visualizations

The following diagrams provide a visual representation of the experimental workflow for solubility determination and the key factors influencing the solubility of organic compounds like this compound.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. Table 4-5, Physical and Chemical Properties of this compound - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Physicochemical Properties of 3-Nitrophenol: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling point data for 3-Nitrophenol (CAS No. 554-84-7), a key intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals. The document presents a compilation of reported physical constants, details the standard experimental methodologies for their determination, and offers a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound, also known as m-Nitrophenol, is a yellowish crystalline solid. Its physical properties, particularly its melting and boiling points, are critical indicators of its purity and are fundamental parameters in process development, quality control, and safety assessments. The following table summarizes the reported melting and boiling point data from various sources.

| Parameter | Reported Value (°C) | Conditions | Reference |

| Melting Point | 96 - 98 | Not Specified | [1][2][3][4] |

| 98 | Not Specified | [5] | |

| 96.8 | Not Specified | [6][7] | |

| 95 - 98 | Not Specified | [8] | |

| 94 - 98 | Not Specified | [9] | |

| 93.0 - 99.0 | Clear melt | [10] | |

| 97 | Not Specified | [11] | |

| 114 - 116 | Not Specified | [12] | |

| Boiling Point | 194 | at 70 mmHg (93 hPa) | [1][2][3][7][8][11] |

| 194 | Not Specified | [5][6] | |

| ~214 | Not Specified | [12] |

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Determination

The data presented in this guide are determined through standardized laboratory techniques. The following protocols describe the general procedures for accurately measuring the melting and boiling points of a crystalline solid like this compound.

2.1. Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid crystalline substance.[1] It relies on heating a small sample within a sealed capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[3]

Methodology:

-

Sample Preparation: A small quantity of dry, finely powdered this compound is loaded into a thin-walled capillary tube, which is sealed at one end.[5][6][10] The sample is compacted by tapping the tube, aiming for a sample height of 2-3 mm.[6][10]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[1][5] Modern apparatuses use digital temperature sensors and provide a magnified view of the sample.[1]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[6] The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[5][6][13]

-

Data Recording: Two temperatures are recorded to define the melting range:

-

T1 (Initial Melting): The temperature at which the first drop of liquid becomes visible.[6]

-

T2 (Complete Melting): The temperature at which the last solid crystal transitions into a transparent liquid.[6] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[5] Impurities tend to depress the melting point and broaden the melting range.[5][14]

-

2.2. Boiling Point Determination (Distillation Method)

For a sufficient quantity of a substance, the boiling point is most accurately measured during distillation.[9][12] This method measures the temperature of the vapor that is in equilibrium with the boiling liquid.[12]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a distilling flask, a condenser, a receiving flask, and a calibrated thermometer.[9] A sample of this compound (at least 5 mL) and a few boiling chips are placed in the distilling flask to ensure smooth boiling.[9]

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.[9]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.[2]

-

Data Recording: The temperature is recorded when it stabilizes, which occurs as the liquid steadily condenses and drips into the receiving flask.[8][9] This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure. The barometric pressure should always be recorded alongside the boiling point, as boiling point is pressure-dependent.[9]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound such as this compound.

Workflow for Melting and Boiling Point Determination.

References

- 1. westlab.com [westlab.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jk-sci.com [jk-sci.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemconnections.org [chemconnections.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the Acidity and pKa of 3-Nitrophenol

This guide provides a comprehensive analysis of the acidity and pKa of 3-nitrophenol, tailored for researchers, scientists, and professionals in drug development. It covers the physicochemical basis of its acidity, quantitative data, and detailed experimental protocols for pKa determination.

Introduction to the Acidity of this compound

This compound is an aromatic organic compound that exhibits weakly acidic properties in aqueous solutions. Its acidity is significantly greater than that of phenol (B47542), a fact attributable to the electronic effects of the nitro (-NO₂) substituent on the aromatic ring. The acidity of a phenol is determined by the stability of its corresponding conjugate base, the phenoxide ion. Electron-withdrawing groups, such as the nitro group, enhance acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.

In the case of this compound, the nitro group is positioned meta to the hydroxyl group. This positioning dictates the mechanism of stabilization. The nitro group exerts a strong electron-withdrawing inductive effect (-I effect), which pulls electron density through the sigma bonds of the ring, reducing the electron density on the phenoxide oxygen and stabilizing the negative charge.[1][2] However, due to its meta position, the nitro group cannot directly participate in the resonance delocalization of the negative charge from the oxygen atom.[3][4][5] This is in contrast to its isomers, 2-nitrophenol (B165410) and 4-nitrophenol, where the nitro group's powerful electron-withdrawing resonance effect (-M effect) provides additional stabilization to the conjugate base, making them stronger acids.[4][6]

Quantitative Data: pKa of this compound

The acid dissociation constant (pKa) is the quantitative measure of a compound's acidity in solution. The pKa of this compound has been determined by various methods, and the values are summarized below.

| pKa Value | Experimental Conditions | Reference |

| 8.36 | Aqueous solution | [7] |

| 8.28 | 25 °C, aqueous solution | [8] |

| 8.4 | Aqueous solution | [9][10] |

| 8.18 | Ionic strength: 0.100 | [11] |

| 9.38 | 10% (v/v) acetonitrile-water mixture, 25 °C, 0.1 M KCl | [12] |

Physicochemical Basis of Acidity: Inductive vs. Resonance Effects

The dissociation of this compound in water is an equilibrium reaction where the phenol donates a proton to water, forming the 3-nitrophenoxide ion and a hydronium ion.

The stability of the 3-nitrophenoxide conjugate base is the key to the enhanced acidity of this compound compared to phenol (pKa ≈ 10). While the negative charge on the oxygen can be delocalized into the benzene (B151609) ring through resonance, the nitro group at the meta position does not directly participate in this delocalization. The negative charge in the resonance structures of the phenoxide ion appears only on the carbon atoms at the ortho and para positions relative to the oxygen.[2][5] Therefore, a direct resonance structure involving the meta-nitro group to delocalize the charge is not possible.[5]

The primary contribution of the nitro group to the stability of the 3-nitrophenoxide ion is its strong -I (inductive) effect. This effect withdraws electron density from the ring, making the hydroxyl proton more electropositive and easier to remove, thus increasing acidity.

Caption: Deprotonation and resonance of this compound.

Experimental Protocols for pKa Determination

The pKa of weak acids like this compound is commonly determined using potentiometric titration or UV/Vis spectrophotometry.

A. Spectrophotometric pKa Determination

This method is highly sensitive and relies on the principle that the acidic (protonated) and basic (deprotonated) forms of this compound have different UV-Vis absorption spectra.[12][13] The phenoxide form typically absorbs at a longer wavelength. By measuring the absorbance of solutions at various known pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 10⁻⁴ to 10⁻⁵ M) in a suitable solvent (e.g., water or a water-cosolvent mixture like acetonitrile-water).[12][14]

-

Prepare a series of buffer solutions with a range of pH values spanning the expected pKa of this compound (e.g., pH 7 to 10).

-

Prepare two reference solutions: one highly acidic (e.g., pH 2) to obtain the spectrum of the fully protonated species (HA), and one highly basic (e.g., pH 11) for the fully deprotonated species (A⁻).[14]

-

-

Spectrophotometric Measurement:

-

For each buffer solution, mix a precise volume of the this compound stock solution with the buffer.

-

Calibrate a UV-Vis spectrophotometer.

-

Record the absorption spectrum for each solution, including the acidic and basic reference solutions, over a relevant wavelength range (e.g., 200-500 nm).[14]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance for the deprotonated species (λmax).

-

At this λmax, record the absorbance of the acidic solution (A_HA), the basic solution (A_A-), and each buffered solution (A).

-

The ratio of the deprotonated to protonated species can be calculated for each buffered solution using the formula: [A⁻]/[HA] = (A - A_HA) / (A_A- - A)

-

Plot pH versus log([A⁻]/[HA]). According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pKa is the pH at which log([A⁻]/[HA]) = 0. The pKa can be determined from the y-intercept of the resulting linear plot.[15]

-

B. Potentiometric Titration

This classic method involves titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.[16]

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the strong base titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[16]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of base needed to reach the equivalence point has been added).

-

Logical and Experimental Workflows

The following diagram illustrates the workflow for the spectrophotometric determination of the pKa value.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. brainly.com [brainly.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. borbasgroup.com [borbasgroup.com]

- 8. This compound | 554-84-7 [m.chemicalbook.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. web.pdx.edu [web.pdx.edu]

- 16. creative-bioarray.com [creative-bioarray.com]

Toxicological Profile of 3-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrophenol, a significant industrial chemical, presents a distinct toxicological profile of concern. This technical guide provides a comprehensive overview of the current scientific understanding of its effects on biological systems. The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. This disruption leads to a cascade of cellular events, ultimately culminating in cellular dysfunction and, at high concentrations, cell death.

This document summarizes key quantitative toxicological data, outlines detailed experimental methodologies for pivotal studies, and provides visual representations of the core toxicological pathways. While acute toxicity data are well-established, a significant data gap exists for chronic, reproductive, developmental, and carcinogenic effects of this compound. This guide is intended to be a valuable resource for professionals in research, drug development, and toxicology, facilitating a deeper understanding of the potential hazards associated with this compound exposure.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 554-84-7 |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| Appearance | Yellowish crystalline solid |

| Water Solubility | 13.5 g/L at 25°C |

| pKa | 8.36 |

Toxicological Data

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal models. The primary route of exposure for systemic toxicity is oral ingestion.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | Endpoint | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | 930 (640-1350) | Vernot et al. (1977)[1] |

| Rat | Oral | LD50 | 328 | Lewis, R.J. Sr. (ed) (2004) |

| Mouse | Oral | LD50 | 1410 | Vernot et al. (1977)[1] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Chronic Toxicity, Carcinogenicity, Reproductive and Developmental Toxicity